molecular formula C19H21N3O3 B5721715 1-{4-[4-(4-nitrobenzyl)-1-piperazinyl]phenyl}ethanone

1-{4-[4-(4-nitrobenzyl)-1-piperazinyl]phenyl}ethanone

Cat. No. B5721715
M. Wt: 339.4 g/mol
InChI Key: XIESRYMJOUJYFR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-{4-[4-(4-nitrobenzyl)-1-piperazinyl]phenyl}ethanone, also known as NBPE, is a chemical compound that has gained significant interest in the scientific community due to its potential applications in various research fields.

Mechanism of Action

The mechanism of action of 1-{4-[4-(4-nitrobenzyl)-1-piperazinyl]phenyl}ethanone involves its binding to the dopamine transporter, which is responsible for the reuptake of dopamine in the brain. By binding to the transporter, this compound inhibits the reuptake of dopamine, resulting in an increase in dopamine levels in the brain. This increase in dopamine levels can lead to improved cognitive function and motor control, making it a potential therapeutic agent for neurological disorders.
Biochemical and Physiological Effects:
This compound has been shown to have an effect on the levels of dopamine in the brain, which can lead to improved cognitive function and motor control. It has also been shown to have an effect on the levels of norepinephrine and serotonin in the brain, which can impact mood and behavior. However, further research is needed to fully understand the biochemical and physiological effects of this compound.

Advantages and Limitations for Lab Experiments

One advantage of using 1-{4-[4-(4-nitrobenzyl)-1-piperazinyl]phenyl}ethanone in lab experiments is its specificity for the dopamine transporter, which allows for targeted research on the effects of dopamine on the brain. However, one limitation is that this compound is not readily available and can be expensive to synthesize, which can limit its use in certain research studies.

Future Directions

There are several future directions for research on 1-{4-[4-(4-nitrobenzyl)-1-piperazinyl]phenyl}ethanone, including its potential use as a therapeutic agent for neurological disorders, its effects on other neurotransmitters in the brain, and its potential use in drug discovery. Further research is needed to fully understand the potential applications of this compound in these areas.
In conclusion, this compound is a chemical compound that has gained significant interest in the scientific community due to its potential applications in various research fields. Its specificity for the dopamine transporter makes it a potential candidate for the treatment of neurological disorders, and further research is needed to fully understand its potential applications in drug discovery and other areas of research.

Synthesis Methods

1-{4-[4-(4-nitrobenzyl)-1-piperazinyl]phenyl}ethanone can be synthesized through the reaction of 4-(4-nitrobenzyl)-1-piperazine with 1-bromo-4-(4-nitrophenyl)butan-1-one. The reaction is carried out in the presence of a palladium catalyst and a base. The resulting product is then purified through column chromatography to obtain pure this compound.

Scientific Research Applications

1-{4-[4-(4-nitrobenzyl)-1-piperazinyl]phenyl}ethanone has been used in various scientific research studies due to its potential applications in neuroscience, pharmacology, and medicinal chemistry. It has been shown to have an affinity for the dopamine transporter, which makes it a potential candidate for the treatment of neurological disorders such as Parkinson's disease and attention deficit hyperactivity disorder (ADHD).

properties

IUPAC Name

1-[4-[4-[(4-nitrophenyl)methyl]piperazin-1-yl]phenyl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3O3/c1-15(23)17-4-8-18(9-5-17)21-12-10-20(11-13-21)14-16-2-6-19(7-3-16)22(24)25/h2-9H,10-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIESRYMJOUJYFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)N2CCN(CC2)CC3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.